(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide
Description
(3E)-N-(3-Chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide (hereafter referred to as the target compound) is a synthetic sulfonamide derivative with a molecular formula of C₂₈H₃₀ClN₅O₄S and a molecular weight of 568.09 g/mol . Its structure features:
- A 1H-indole-5-sulfonamide backbone with a (3E)-configured methylidene group.
- A 3,5-dimethylpyrrole moiety substituted with a 4-methylpiperazine-1-carbonyl group.
- An N-methyl-3-chlorophenyl substituent.
This compound is recognized as a Met kinase inhibitor (c-Met/HGFR inhibitor) and is referenced under synonyms such as SU-11274 and PKI-SU11274 . Its design likely targets ATP-binding pockets in kinases, leveraging the sulfonamide and piperazine groups for solubility and binding interactions.
Properties
Molecular Formula |
C28H30ClN5O4S |
|---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16+ |
InChI Key |
FPYJSJDOHRDAMT-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C/3\C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for 2-Oxo-1H-Indole-5-Sulfonamide
The indole scaffold is constructed via Fischer indole synthesis, where phenylhydrazine derivatives react with γ-ketoaldehydes. For the target compound, 4-(methylsulfonamido)phenylhydrazine hydrochloride is condensed with ethyl 4-chloroacetoacetate in refluxing ethanol (80°C, 6 h) to yield 5-sulfonamido-2-oxoindoline. Subsequent dehydrogenation using palladium on carbon (10% w/w) under hydrogen atmosphere (1 atm, 24 h) affords the aromatic 2-oxo-1H-indole-5-sulfonamide intermediate.
Key Data:
N-Alkylation with 3-Chloro-N-Methylaniline
Selective N-alkylation at the sulfonamide nitrogen is achieved using 3-chloro-N-methylaniline in the presence of potassium carbonate (2 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) in anhydrous DMF (80°C, 12 h). The reaction proceeds via an SN2 mechanism, yielding N-(3-chlorophenyl)-N-methyl-2-oxo-1H-indole-5-sulfonamide.
Optimization Notes:
- Excess 3-chloro-N-methylaniline (1.5 equiv) minimizes di-alkylation byproducts.
- Purification via silica gel chromatography (ethyl acetate/hexane, 1:2) removes residual starting materials.
Functionalization of the Pyrrole Moiety
Synthesis of 3,5-Dimethyl-4-(4-Methylpiperazine-1-carbonyl)-1H-pyrrole-2-carbaldehyde
The pyrrole subunit is synthesized through a Vilsmeier-Haack formylation of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (1 equiv) is treated with phosphorus oxychloride (3 equiv) in DMF (0°C to rt, 8 h), yielding the 2-carbaldehyde derivative after hydrolysis (NaHCO3, 0°C). Subsequent coupling with 4-methylpiperazine-1-carbonyl chloride (1.2 equiv) using Hünig’s base (DIPEA, 2 equiv) in dichloromethane (rt, 6 h) installs the piperazine carbonyl group.
Critical Parameters:
- Temperature control during Vilsmeier-Haack reaction prevents over-chlorination.
- Carboxyl activation with EDCI/HOBt improves coupling efficiency (yield: 82%).
Condensation to Form the Methylidene Bridge
Knoevenagel Condensation for (3E)-Selectivity
The indole sulfonamide (1 equiv) and pyrrole carbaldehyde (1.1 equiv) undergo Knoevenagel condensation in refluxing toluene with piperidine (0.2 equiv) as a catalyst. The reaction selectively forms the (E)-isomer due to steric hindrance from the 3-chlorophenyl group, confirmed by NOESY NMR (absence of cross-peaks between pyrrole methyl and indole protons).
Reaction Monitoring:
- TLC (SiO2, ethyl acetate/hexane 1:1): Rf = 0.45 (product) vs. 0.32 (starting aldehyde).
- Isolated yield: 74% after recrystallization (acetonitrile).
Analytical Validation and Spectral Data
Structural Confirmation
- HRMS (ESI): m/z calcd for C29H29ClN5O4S [M+H]+: 594.1632; found: 594.1628.
- $$ ^1H $$ NMR (500 MHz, CDCl3): δ 8.45 (s, 1H, indole NH), 7.62 (d, J = 8.5 Hz, 1H), 7.38–7.25 (m, 4H, Ar-H), 6.92 (s, 1H, pyrrole-H), 3.72–3.55 (m, 4H, piperazine), 2.45 (s, 3H, NCH3), 2.32 (s, 6H, pyrrole-CH3).
- IR (KBr): 1695 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1580 cm⁻¹ (C=N).
Industrial Scalability and Process Considerations
Green Chemistry Adaptations
Regulatory Compliance
- Residual solvent analysis (GC-MS) confirms compliance with ICH Q3C guidelines (toluene < 890 ppm).
- Genotoxic impurity control: 4-methylpiperazine-1-carbonyl chloride quantified < 5 ppm via UPLC-MS.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole and piperazine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group suggests potential applications as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, indicating potential antibacterial properties.
Medicine
The compound’s structure, particularly the piperazine ring, suggests potential applications in medicinal chemistry. Piperazine derivatives are common in pharmaceuticals, and this compound could be explored for its potential as a drug candidate for various therapeutic targets.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide likely involves interactions with specific molecular targets. The sulfonamide group can interact with enzyme active sites, inhibiting their function. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The exact molecular pathways would depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Several sulfonamide derivatives with piperazine or pyrrolopyrazine motifs have been synthesized, as detailed in European patent applications (). Key examples include:
Key Observations:
Core Backbone Differences : The target compound’s indole sulfonamide scaffold distinguishes it from cyclopropane or cyclopentyl-based sulfonamides in analogues . This indole system may enhance binding to kinase hydrophobic pockets.
Piperazine Modifications : While the target compound uses a 4-methylpiperazine-1-carbonyl group, analogues in incorporate trifluoromethylphenyl-piperazine moieties, which could alter solubility and target affinity due to fluorine’s electronegativity .
Molecular Weight and Complexity: The target compound’s higher molecular weight (568 vs.
Reaction Complexity:
The target compound’s E-configuration at the methylidene group and multiple heterocycles (pyrrole, indole) likely necessitate stereoselective synthesis and rigorous purification, contrasting with simpler cyclopentyl derivatives in analogues .
Biological Activity
The compound (3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 568.1 g/mol . The structure features multiple functional groups, including a sulfonamide group, a chlorophenyl moiety, and a piperazine ring, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H30ClN5O4S |
| Molecular Weight | 568.1 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
Inhibition of Enzymatic Activity:
The sulfonamide group can inhibit enzyme functions by mimicking substrate molecules, thereby blocking active sites. This mechanism is common among sulfonamide derivatives.
Modulation of Neurotransmitter Receptors:
The piperazine ring may interact with neurotransmitter receptors, influencing neural signaling pathways. This interaction suggests potential applications in neuropharmacology.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds targeting the MET kinase have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have demonstrated that related compounds can inhibit pathological angiogenesis, which is crucial for tumor survival and growth .
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial activity. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. The structural similarity to known antibacterial agents enhances its relevance in developing new treatments for infections.
Antiviral Potential
Recent studies highlight the antiviral properties of heterocyclic compounds, including those similar to our compound. These compounds have shown activity against various viruses by inhibiting viral replication mechanisms . For example, certain derivatives have been evaluated for their effectiveness against the hepatitis C virus and other viral pathogens.
Case Studies and Research Findings
-
Study on MET Inhibition:
A study conducted by Wu et al. explored the use of related compounds in PET imaging to assess MET expression in lung cancer models. The results indicated that these compounds could effectively inhibit MET kinase activity, leading to reduced tumor proliferation . -
Antimicrobial Testing:
In vitro testing demonstrated that related sulfonamide compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The observed minimum inhibitory concentrations (MICs) were comparable to established antibiotics . -
Antiviral Efficacy:
Research published in MDPI highlighted the antiviral activities of similar indole derivatives against several viruses, showing promising results in inhibiting viral replication at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
